molecular formula C8H14N2O B13208789 5-Oxaspiro[2.5]octane-8-carboximidamide

5-Oxaspiro[2.5]octane-8-carboximidamide

Katalognummer: B13208789
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: MBGVHVWJTRHUOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxaspiro[2.5]octane-8-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaspiro ketones, while reduction could produce spirocyclic alcohols .

Wirkmechanismus

The mechanism of action of 5-Oxaspiro[2.5]octane-8-carboximidamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Oxaspiro[2.5]octane-8-carboxamide
  • 5-Oxaspiro[2.5]octane-8-carboxylic acid
  • 5-Oxaspiro[2.5]octane-8-carboxylate

Uniqueness

5-Oxaspiro[2.5]octane-8-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

5-oxaspiro[2.5]octane-8-carboximidamide

InChI

InChI=1S/C8H14N2O/c9-7(10)6-1-4-11-5-8(6)2-3-8/h6H,1-5H2,(H3,9,10)

InChI-Schlüssel

MBGVHVWJTRHUOB-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2(C1C(=N)N)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.